Protonitazene

Opioid receptor pharmacology Binding affinity Receptor kinetics

Procure Protonitazene (CAS 95958-84-2) as a Certified Reference Material (CRM) for forensic and clinical toxicology. This positional isomer of isotonitazene requires distinct chromatographic methods (LOD: 0.1 pg/mg in hair, 0.01 nM in blood) for accurate identification. Its intermediate µ-opioid potency (Ki=1.73 nM, EC50=3.95 nM) and characterized metabolic pathway make it essential for SAR studies and pharmacokinetic modeling. Ensure compliance with SWGTOX guidelines by using a CRM with documented chromatographic resolution.

Molecular Formula C23H30N4O3
Molecular Weight 410.5 g/mol
CAS No. 95958-84-2
Cat. No. B12782313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtonitazene
CAS95958-84-2
Molecular FormulaC23H30N4O3
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3
InChIKeySJHUJFHOXYDSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protonitazene CAS 95958-84-2: Potent Benzimidazole Opioid for Forensic and Pharmacological Research


Protonitazene (CAS 95958-84-2) is a synthetic benzimidazole-derived opioid of the nitazene class, originally developed in the 1950s as a potential analgesic but never commercialized due to severe side effects and dependence liability [1]. Structurally, it is a positional isomer of isotonitazene, featuring an N,N-diethylaminoethyl side chain and a 4-propoxyphenyl moiety, which dictates its distinct pharmacological and metabolic profile [2]. As a potent µ-opioid receptor (MOR) agonist, protonitazene exhibits high receptor binding affinity and functional potency that positions it between metonitazene and isotonitazene within the nitazene series, with a well-characterized metabolic pathway through hepatic clearance and documented human exposure via forensic casework [3][4].

Why Protonitazene CAS 95958-84-2 Cannot Be Substituted with Other Nitazenes: Evidence-Based Differentiation


Nitazene analogs share a common benzimidazole core, yet subtle modifications to the alkoxy chain length and amine substituents produce clinically and analytically significant divergence in receptor affinity, metabolic clearance rate, and the detectability of exposure biomarkers [1]. Protonitazene possesses a specific N,N-diethylaminoethyl substitution and an O-propyl chain that yields a unique balance of moderate MOR potency (Ki = 1.73 nM, EC50 = 3.95 nM) and relatively rapid hepatic clearance (CLint = 216–3.9 mL/min/g liver), which differentiates it from both the more potent isotonitazene/etonitazene and the less potent metonitazene [2][3]. Furthermore, protonitazene and isotonitazene are positional isomers, requiring distinct analytical reference standards and optimized chromatographic methods to avoid false identifications in forensic and clinical toxicology [4]. Generic substitution without consideration of these quantitative differences undermines accurate interpretation of pharmacological studies and compromises the reliability of toxicological detection.

Protonitazene CAS 95958-84-2 Quantitative Differentiation vs. Comparator Nitazenes and Fentanyl


Binding Affinity (Ki) at Human μ-Opioid Receptor: Protonitazene vs. Isotonitazene and Etonitazene

Protonitazene exhibits a human μ-opioid receptor binding affinity (Ki) of 1.73 nM [1]. By comparison, isotonitazene demonstrates a Ki of 1.63 nM, and etonitazene shows a Ki of 0.661 nM [2]. This positions protonitazene as slightly lower affinity than isotonitazene and significantly lower than etonitazene, consistent with the structure-activity relationship wherein the O-propyl chain (protonitazene) yields intermediate receptor engagement relative to the O-isopropyl (isotonitazene) and O-ethyl (etonitazene) analogs.

Opioid receptor pharmacology Binding affinity Receptor kinetics

Functional Potency (EC50) at MOR: Protonitazene vs. Metonitazene and Etonitazene

In functional assays measuring MOR-mediated inhibition of cAMP accumulation, protonitazene exhibits an EC50 of 3.95 nM [1]. This value represents intermediate potency relative to metonitazene (EC50 = 8.14 nM) and etonitazene (EC50 = 0.661 nM) [1]. More broadly, nitazene EC50 values range from 0.03 to 0.50 nM in some assay systems, with the O-ethyl analog consistently demonstrating the highest potency [2]. The 2.1× lower EC50 of protonitazene compared to metonitazene and 6.0× higher EC50 compared to etonitazene quantifies the functional consequences of alkoxy chain elongation.

Functional assay EC50 cAMP inhibition MOR activation

Relative Analgesic Potency in Animal Models: Protonitazene vs. Morphine, Heroin, and Fentanyl

In animal behavioral studies of antinociception, protonitazene exhibits a relative analgesic potency of 200× morphine [1]. This places it in a defined rank order among nitazenes: morphine (1) < metonitazene (100) < protonitazene (200) < isotonitazene (500) < etonitazene (1000) [2]. Relative to heroin, protonitazene is approximately 100× more potent [3]. Compared to fentanyl (50× heroin potency), protonitazene is approximately 3× more potent, though some sources report a range of 1.07–1.29× fentanyl [4].

Antinociception In vivo pharmacology Relative potency Analgesic equivalence

Metabolic Clearance in Human Hepatocytes: Protonitazene vs. Butonitazene and Isotonitazene

In primary human hepatocytes, protonitazene demonstrates an intrinsic clearance (CLint) of 3.9 mL/min/g liver, which is significantly higher than butonitazene (2.4 mL/min/g liver) and isotonitazene (3.0 mL/min/g liver) [1]. In human liver microsomes (HLM), protonitazene exhibits a CLint of 216 µL/min/mg protein, compared to 221 for isotonitazene and 309 for butonitazene, with verapamil (150 µL/min/mg protein) as the positive control [2]. Extrapolated in vivo clearance for protonitazene is 16 (mL/min)/kg body mass, versus 15.2 for isotonitazene and 14.4 for butonitazene [1].

Drug metabolism Hepatic clearance In vitro pharmacokinetics Hepatocyte incubation

Analytical Differentiation from Positional Isomer Isotonitazene: LC-MS/MS Method Specificity

Protonitazene is a positional isomer of isotonitazene, requiring chromatographic separation to prevent misidentification in toxicological analysis [1]. A validated LC-MS/MS method for protonitazene detection in human hair achieved a limit of detection (LOD) of 0.1 pg/mg and a linear calibration range of 1–100 pg/mg [2]. The method demonstrated no interference from a large panel of natural and synthetic opioids, fentanyl derivatives, or other new synthetic opioids [2]. In authentic post-mortem hair specimens, protonitazene was quantified at 70 and >7,600 pg/mg [2]. A separate UHPLC-MS/MS method established a calibration range of 0.1–50 nM specifically for protonitazene and clonitazene, with LOD down to 0.01 nM [3].

Forensic toxicology LC-MS/MS Positional isomer separation Analytical validation

Protonitazene CAS 95958-84-2: Evidence-Backed Research and Industrial Application Scenarios


Forensic Toxicology Reference Standard for Nitazene Casework Confirmation

Forensic laboratories require protonitazene certified reference material (CRM) for accurate identification and quantification in post-mortem and clinical specimens. Protonitazene is a positional isomer of isotonitazene, necessitating distinct chromatographic methods and analytical standards to prevent false identifications [1]. Validated LC-MS/MS methods achieve LODs of 0.1 pg/mg in hair and 0.01 nM in blood/serum, with authentic casework concentrations ranging from 70 to >7,600 pg/mg [2][3]. Procurement of protonitazene CRM ensures compliance with SWGTOX guidelines and enables reliable confirmation of nitazene-related fatalities.

In Vitro Pharmacological Studies of Alkoxy Chain Length Effects on MOR Potency

Protonitazene's O-propyl substitution represents a specific point in the nitazene structure-activity relationship (SAR) continuum. Its binding affinity (Ki = 1.73 nM) and functional potency (EC50 = 3.95 nM) are intermediate between the O-methyl analog metonitazene (Ki = 8.14 nM) and the O-isopropyl analog isotonitazene (Ki = 1.63 nM) [4][5]. Researchers investigating the impact of alkoxy chain elongation on MOR engagement and downstream signaling should select protonitazene as the representative O-propyl nitazene to complete the SAR series.

Hepatic Metabolism and Clearance Modeling Using Primary Human Hepatocytes

Protonitazene serves as a model substrate for studying nitazene hepatic clearance due to its well-characterized metabolic profile. In primary human hepatocytes, protonitazene exhibits an intrinsic clearance of 3.9 mL/min/g liver—significantly higher than butonitazene (2.4) and isotonitazene (3.0)—enabling comparative studies of alkoxy chain effects on metabolic stability [6]. Extrapolated in vivo clearance of 16 (mL/min)/kg body mass and characterized phase I/II metabolites (N-desethyl-, 5-amino-, 4-hydroxy-nitazene) provide a quantitative framework for pharmacokinetic modeling [6][7].

Method Development and Validation for Nitazene Screening in Biological Matrices

Analytical laboratories developing comprehensive nitazene screening panels require protonitazene to establish method performance characteristics. Validated UHPLC-MS/MS methods for protonitazene demonstrate calibration ranges of 0.1–50 nM with LODs of 0.01 nM, enabling high-sensitivity detection in complex biological matrices [3]. Protonitazene's distinct retention time and fragmentation pattern relative to isotonitazene and other nitazenes make it an essential component for evaluating chromatographic resolution and MS/MS specificity in multi-analyte methods [1].

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